molecular formula C15H16N2O3 B2396020 N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251685-33-2

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2396020
M. Wt: 272.304
InChI Key: DRFJDFGBVVXBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as BDB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. BDB is a psychoactive substance that has been found to produce effects similar to those of MDMA, a popular recreational drug. However, BDB has not been extensively studied for its potential therapeutic applications. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide involves the reaction of 4-(1H-pyrrol-1-yl)butanoic acid with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to form the final product.

Starting Materials
4-(1H-pyrrol-1-yl)butanoic acid, benzo[d][1,3]dioxole-5-carboxylic acid chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), ammonia

Reaction
Step 1: 4-(1H-pyrrol-1-yl)butanoic acid is reacted with DCC and DMAP in anhydrous dichloromethane to form the corresponding active ester intermediate., Step 2: Benzo[d][1,3]dioxole-5-carboxylic acid chloride is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is treated with ammonia in ethanol to form the final product, N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide.

Mechanism Of Action

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their availability in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which produces the effects of N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide.

Biochemical And Physiological Effects

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has been found to produce a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of hormones such as cortisol and prolactin. N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has been found to produce neurotoxic effects, including damage to serotonin neurons in the brain.

Advantages And Limitations For Lab Experiments

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been found to produce effects similar to those of MDMA, which makes it a useful tool for studying the effects of psychoactive substances on the brain. However, N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has limitations as well. It has been found to produce neurotoxic effects, which can make it difficult to use in certain types of experiments. It also has potential legal and ethical issues associated with its use.

Future Directions

There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide. One area of research could focus on its potential therapeutic applications for the treatment of mood disorders. Another area of research could focus on the neurotoxic effects of N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide and ways to mitigate these effects. Additionally, research could be done to better understand the mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide and how it produces its effects on the brain. Finally, research could be done to explore the potential legal and ethical issues associated with the use of N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide in scientific research.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has been studied for its potential applications in the field of neuroscience. It has been found to produce effects similar to those of MDMA, including increased empathy, sociability, and euphoria. N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has also been found to have potential therapeutic applications for the treatment of mood disorders, such as depression and anxiety.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyrrol-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(4-3-9-17-7-1-2-8-17)16-12-5-6-13-14(10-12)20-11-19-13/h1-2,5-8,10H,3-4,9,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFJDFGBVVXBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide

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